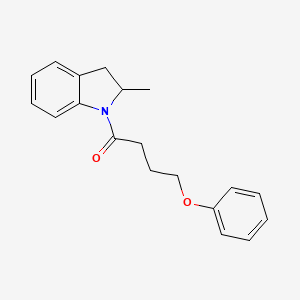![molecular formula C13H16Cl2N2O2 B5310004 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide, also known as DCMMA, is a synthetic compound that belongs to the class of morpholinylacetamides. DCMMA has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves its interaction with specific target proteins, such as enzymes and receptors, leading to the inhibition of their activity. This inhibition can modulate various biochemical and physiological processes, including signal transduction, gene expression, and neurotransmitter release.
Biochemical and Physiological Effects:
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including neuronal signaling, metabolism, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide in lab experiments is its potency and selectivity, which allows for the precise modulation of specific target proteins. However, one limitation of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it could modulate specific biochemical pathways involved in disease progression. Additionally, the development of novel derivatives and analogs of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide could lead to the discovery of new and more potent therapeutic agents.
Métodos De Síntesis
The synthesis of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves the reaction of 3,4-dichloroaniline with N-methylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product, 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-13(18)8-17-4-5-19-12(7-17)9-2-3-10(14)11(15)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCIBAFSSPJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)
